1-[1-(2,2-Dimethoxyethyl)cyclopentyl]methanamine
Description
1-[1-(2,2-Dimethoxyethyl)cyclopentyl]methanamine is a cyclopentane-based amine derivative featuring a geminal substitution of a 2,2-dimethoxyethyl group and a methanamine group at the 1-position of the cyclopentane ring (Figure 1). The molecular formula is C₁₀H₂₁NO₂ (molecular weight: 187.28 g/mol). The dimethoxyethyl moiety introduces polarity, enhancing solubility in polar solvents, while the cyclopentane ring provides conformational rigidity. This compound is synthesized via multistep protocols involving nitrile intermediates followed by reduction, as seen in analogous spirocyclic amine syntheses .
Properties
Molecular Formula |
C10H21NO2 |
|---|---|
Molecular Weight |
187.28 g/mol |
IUPAC Name |
[1-(2,2-dimethoxyethyl)cyclopentyl]methanamine |
InChI |
InChI=1S/C10H21NO2/c1-12-9(13-2)7-10(8-11)5-3-4-6-10/h9H,3-8,11H2,1-2H3 |
InChI Key |
WGQZGQKJELNXKN-UHFFFAOYSA-N |
Canonical SMILES |
COC(CC1(CCCC1)CN)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(2,2-Dimethoxyethyl)cyclopentyl]methanamine typically involves the following steps:
Formation of the Cyclopentyl Ring: The cyclopentyl ring can be synthesized through the cyclization of linear hydrocarbons or by using cyclopentene as a starting material.
Introduction of the 2,2-Dimethoxyethyl Group: This step involves the alkylation of the cyclopentyl ring with 2,2-dimethoxyethanol under acidic or basic conditions.
Attachment of the Methanamine Group:
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing similar synthetic routes but optimized for efficiency and yield. Catalysts and optimized reaction conditions are employed to enhance the reaction rates and selectivity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The secondary amine group participates in nucleophilic substitution reactions, forming derivatives through alkylation or arylation. For example:
-
Reaction with alkyl halides :
Yields depend on steric hindrance from the cyclopentyl group, with bulky substrates requiring polar aprotic solvents (DMF, DMSO) and elevated temperatures .
Acylation and Amide Formation
The amine reacts with acylating agents to form stable amides, a key step in pharmaceutical intermediate synthesis:
-
Acetic anhydride acylation :
Reported yields exceed 85% under mild conditions (0–25°C, 1–2 hr) . -
HATU-mediated coupling :
In the presence of HATU and -methylmorpholine, the amine forms amides with carboxylic acids (e.g., pivalic acid derivatives) .
Example :
Yields: 70–95% in DMF at room temperature .
Condensation Reactions
The amine undergoes condensation with carbonyl compounds to form imines or enamines:
-
Schiff base formation :
Reactions proceed in ethanol or methanol under reflux, with catalytic acetic acid . -
Nitroethylene derivative synthesis :
Condensation with nitroethylenes (e.g., 2-nitroethylene derivatives) yields α,β-unsaturated nitro compounds .
Hydrogenolysis of Protective Groups
The dimethoxyethyl group can be deprotected under acidic or hydrogenolytic conditions:
-
Acid-catalyzed hydrolysis :
Requires prolonged heating (6–12 hr) in aqueous HCl . -
Pd/C-catalyzed hydrogenolysis :
Removes benzyl or other protective groups from the amine nitrogen.
Conditions :
Photochemical and Acid-Catalyzed Rearrangements
While not directly reported for this compound, structurally similar dimethoxyethylamines undergo:
-
Type A photorearrangements :
Under UV light (366 nm), cyclization forms bicyclo[3.1.0]hexenones . -
Acid-catalyzed desilylation :
Silica gel chromatography triggers protiodesilylative rearrangements to cyclopentenones .
Palladium-Catalyzed Coupling Reactions
The amine may participate in cross-coupling reactions, leveraging its cyclopentyl group for steric control:
-
Buchwald-Hartwig amination :
Forms aryl amines using Pd catalysts (e.g., Pd₂(dba)₃) and ligands (e.g., BINAP) .
Example :
Optimized conditions: Dioxane, 80°C, 24 hr .
Salt Formation
The amine forms stable hydrochloride salts under acidic conditions:
Scientific Research Applications
1-[1-(2,2-Dimethoxyethyl)cyclopentyl]methanamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[1-(2,2-Dimethoxyethyl)cyclopentyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways . The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Cycloalkane Rings
Compound 3d : (1-(2,2-Dimethoxyethyl)cyclohexyl)methanamine
- Formula: C₁₁H₂₃NO₂ (MW: 201.31 g/mol)
- Key Differences : The cyclohexane ring reduces ring strain compared to cyclopentane, favoring chair conformations. This increases steric bulk and may alter binding interactions in biological systems. The synthesis yield (85%) highlights efficient protocols for dimethoxyethyl-substituted amines .
- Properties : Polar dimethoxy groups enhance solubility, similar to the target compound.
1-[1-(2,2-Dimethoxyethyl)cyclobutyl]methanamine
- Formula: C₉H₁₉NO₂ (MW: 173.28 g/mol)
- Reduced steric bulk compared to cyclopentane/cyclohexane derivatives .
Halogenated Phenyl-Substituted Analogues
1-[1-(4-Chlorophenyl)cyclopentyl]methanamine
- Formula : C₁₂H₁₆ClN (MW: 209.72 g/mol)
- Key Differences : The 4-chlorophenyl group is strongly lipophilic and electron-withdrawing, reducing solubility in polar solvents. Such substituents are common in bioactive molecules targeting hydrophobic binding pockets .
1-[1-(2-Chloro-4-fluorophenyl)cyclopentyl]methanamine hydrochloride
- Formula : C₁₂H₁₄ClFN·HCl (MW: 280.6 g/mol)
- Key Differences : The hydrochloride salt improves stability and solubility. Halogenated aromatic rings (Cl, F) enhance metabolic stability and membrane permeability, making this compound suitable for pharmaceutical applications .
[1-(4-Fluorophenyl)cyclopentyl]methanamine
Substituent-Driven Property Comparisons
| Compound | Molecular Formula | Molecular Weight | Substituent | Solubility | Key Applications |
|---|---|---|---|---|---|
| Target Compound | C₁₀H₂₁NO₂ | 187.28 | 2,2-Dimethoxyethyl | High (polar) | Chiral building blocks |
| 1-[1-(4-Chlorophenyl)cyclopentyl]methanamine | C₁₂H₁₆ClN | 209.72 | 4-Chlorophenyl | Low (lipophilic) | Bioactive molecule design |
| Compound 3d (cyclohexane analogue) | C₁₁H₂₃NO₂ | 201.31 | 2,2-Dimethoxyethyl | High (polar) | Conformational studies |
| 1-[1-(2,5-Dichlorophenyl)cyclopentyl]methanamine HCl | C₁₂H₁₄Cl₂FN·HCl | 280.6 | 2,5-Dichlorophenyl | Moderate (salt) | Pharmaceutical research |
Spectroscopic Data and Physical Properties
- NMR Shifts : Dimethoxyethyl groups in the target compound and 3d show characteristic peaks at δ ~3.38 ppm (OCH₃) and δ ~4.6–4.7 ppm (CH-O) .
- Halogenated Analogues : Aromatic protons in 4-chlorophenyl derivatives appear at δ ~7.3–7.5 ppm, while fluorophenyl groups show coupling patterns in the range of δ ~6.8–7.1 ppm .
Biological Activity
1-[1-(2,2-Dimethoxyethyl)cyclopentyl]methanamine is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and therapeutic implications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : CHNO
- Molecular Weight : 209.29 g/mol
Biological Activity Overview
The biological activity of this compound has been explored in various studies, primarily focusing on its pharmacological properties. The following sections summarize key findings related to its biological effects.
Antitumor Activity
Several studies have indicated that compounds with similar structures exhibit antitumor properties. For instance, derivatives of cyclopentyl amines have been evaluated for their ability to inhibit tumor growth in in vitro and in vivo models:
- Mechanism : Compounds targeting topoisomerase I (TOP1) have shown promising results in inhibiting cancer cell proliferation. The structural similarities suggest that this compound may also exhibit similar activity.
- Case Study : In a study involving human tumor xenografts, compounds with cyclopentyl moieties demonstrated significant antitumor effects when administered orally or parenterally .
Neuropharmacological Effects
Research into neuropharmacological applications suggests that compounds with amine functionalities can modulate neurotransmitter systems:
- Serotonergic Activity : Some studies indicate that structurally related compounds can act as serotonin receptor modulators, potentially influencing mood and anxiety disorders.
- Dopaminergic Activity : There is evidence that certain amine derivatives can affect dopamine pathways, which may have implications for treating conditions like Parkinson's disease .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
- Substituents : The presence of dimethoxy groups at the ethyl position enhances solubility and bioavailability, which are critical for effective drug action.
- Cyclopentyl Ring : The cyclopentyl moiety contributes to the compound's conformational flexibility, allowing better interaction with biological targets.
Table 1: Summary of Biological Activities
Q & A
Q. How to integrate machine learning for predictive synthesis planning?
- Methodological Answer : Train neural networks on reaction databases (e.g., Reaxys) using descriptors like molecular weight, dipole moment, and HOMO/LUMO gaps. Validate predictions via high-throughput experimentation (HTE) in microreactors. COMSOL Multiphysics can simulate mass-transfer limitations in scaled-up processes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
